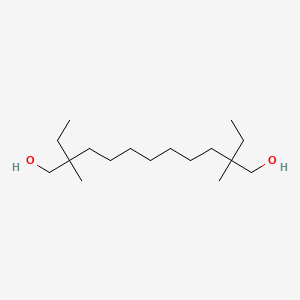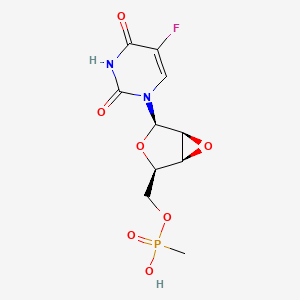
LaFU-MeP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LaFU-MeP involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger this compound molecule.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. Techniques such as solvent extraction and supercritical fluid extraction are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
LaFU-MeP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives of this compound, while reduction reactions may yield hydrogenated forms of the compound .
Scientific Research Applications
LaFU-MeP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of LaFU-MeP involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: this compound can inhibit certain enzymes, disrupting metabolic pathways in microorganisms and cancer cells.
Interact with DNA: The compound can bind to DNA, interfering with replication and transcription processes.
Modulate Signaling Pathways: This compound can affect various signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
LaFU-MeP can be compared with other similar compounds, such as:
Methyl-D-erythritol 4-phosphate (MEP): Both compounds share similar structural features and biological activities.
Mevalonic Acid (MVA): While MVA is involved in a different biosynthetic pathway, it shares some functional similarities with this compound.
Terpenoids: These compounds, like this compound, are involved in various biological processes and have significant pharmaceutical potential .
This compound stands out due to its unique combination of elements and its diverse range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of great interest to researchers across multiple disciplines.
Properties
CAS No. |
142506-00-1 |
|---|---|
Molecular Formula |
C10H12FN2O7P |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
[(1S,2R,4R,5S)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H12FN2O7P/c1-21(16,17)18-3-5-6-7(20-6)9(19-5)13-2-4(11)8(14)12-10(13)15/h2,5-7,9H,3H2,1H3,(H,16,17)(H,12,14,15)/t5-,6+,7+,9-/m1/s1 |
InChI Key |
MLBYBXNZBRALOB-UTSKPXGSSA-N |
Isomeric SMILES |
CP(=O)(O)OC[C@@H]1[C@H]2[C@H](O2)[C@@H](O1)N3C=C(C(=O)NC3=O)F |
Canonical SMILES |
CP(=O)(O)OCC1C2C(O2)C(O1)N3C=C(C(=O)NC3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



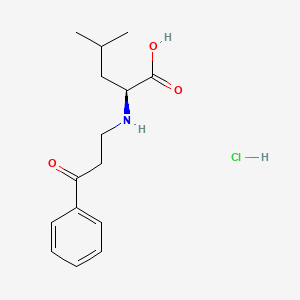
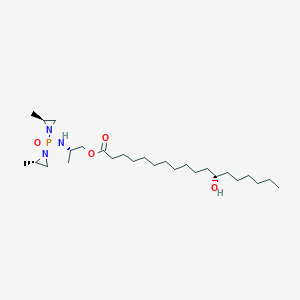



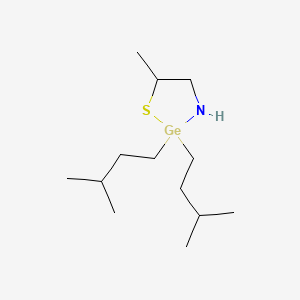
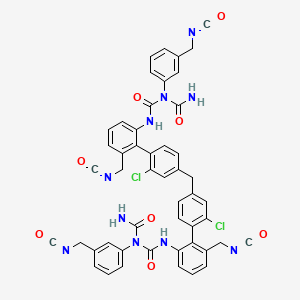
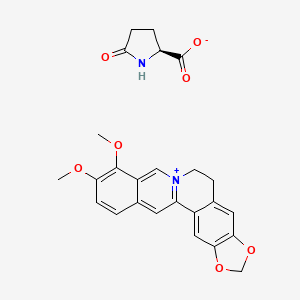
![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)

![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
